2,3,7-Trichlorodibenzofuran

Description

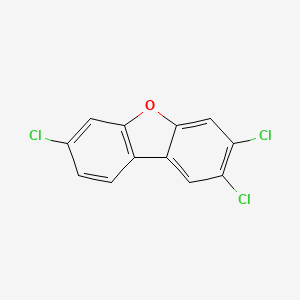

Structure

3D Structure

Properties

IUPAC Name |

2,3,7-trichlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-2-7-8-4-9(14)10(15)5-12(8)16-11(7)3-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMNTLGGAOERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=CC(=C(C=C23)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207535 | |

| Record name | 2,3,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-17-8 | |

| Record name | 2,3,7-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,7-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EFW440ZD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3,7 Trichlorodibenzofuran

Major Anthropogenic Sources and Release Pathways

Human activities are the principal sources of 2,3,7-Trichlorodibenzofuran in the environment. Its formation is primarily linked to thermal processes and as a byproduct in the chemical industry.

Combustion and Thermal Processes as Formation Environments

Combustion and other high-temperature industrial processes are significant sources of PCDF formation, including 2,3,7-Trichlorodibenzofuran. ontosight.airesearchgate.netresearchgate.net These compounds are synthesized when organic material, a chlorine source, and a catalyst (like copper) are present at elevated temperatures. nih.gov Municipal and industrial waste incinerators are major contributors to PCDF emissions. govinfo.govresearchgate.netepa.gov The exhaust from vehicles using leaded gasoline has also been identified as a source. nih.govgovinfo.gov

The formation of PCDFs in these environments can occur through two main pathways: de novo synthesis, where they are formed from elemental carbon, or from precursor compounds like polychlorinated biphenyls (PCBs) or chlorophenols. nih.gov

Industrial Chemical Synthesis By-production

2,3,7-Trichlorodibenzofuran and other PCDFs are formed as unwanted impurities during the manufacturing of various chlorinated chemicals. nih.govnih.govgovinfo.gov Their formation can occur when free chlorine is present under conditions of high temperature (greater than 150°C), alkaline medium, or in the presence of UV light. nih.gov

Historical and current production of the following chemicals have been linked to PCDF by-production:

Polychlorinated Biphenyls (PCBs): Commercial PCB products have been found to contain PCDF impurities. nih.gov

Chlorophenols: The production of compounds like 2,4,6-trichlorophenol (B30397) and pentachlorophenol (B1679276) can generate PCDFs. nih.gov

Herbicides: The manufacturing of certain herbicides, such as 2,4,5-trichlorophenoxyacetic acid, has been associated with PCDF formation. nih.gov

Other Chemicals: The synthesis of 2,4,4'-trichloro-2'-hydroxydiphenylether, a bacteriostat, was found to produce significant amounts (24-28%) of 2,4,8-trichlorodibenzofuran, a different isomer of the target compound. google.com

Specific Industrial Sector Contributions to Environmental Burden

Several industrial sectors are recognized as significant sources of PCDF releases into the environment. The table below outlines these sectors and their contribution to the environmental load of these compounds.

| Industrial Sector | Description of Contribution |

| Waste Incineration | Municipal, medical, and hazardous waste incinerators release PCDFs in flue gas and fly ash. researchgate.netresearchgate.netresearchgate.net This is considered a major route of exposure for the general population. nih.gov |

| Metallurgical Industry | Processes such as secondary aluminum and lead smelting, copper production, and steelworks can generate and release PCDFs. nih.govresearchgate.netscholarsresearchlibrary.com |

| Pulp and Paper Industry | The use of chlorine for bleaching pulp has been a source of PCDF contamination in wastewater and sludge. govinfo.govresearchgate.net |

| Cement and Other Kilns | Cement kilns, particularly those burning hazardous waste, are known emission sources. researchgate.netscholarsresearchlibrary.com Lime, glass, and brick production also contribute. scholarsresearchlibrary.com |

| Power Generation | Industrial boilers and power stations that utilize coal and oil for combustion can release PCDFs. researchgate.netscholarsresearchlibrary.com |

| Chemical Manufacturing | As detailed in section 2.1.2, the production of various chlorinated organic compounds leads to PCDF by-production and potential release. nih.govgovinfo.gov |

Spatial and Temporal Distribution Patterns in Environmental Compartments

Once released, 2,3,7-Trichlorodibenzofuran, like other PCDFs, undergoes environmental partitioning and transport, leading to its presence in various environmental matrices far from its original source.

Atmospheric Presence and Global Dispersion

PCDFs released from combustion sources enter the atmosphere, where they can exist in both the vapor phase and adsorbed to particulate matter. nih.gov This dual-phase existence allows for long-range atmospheric transport, resulting in their detection in remote areas, including soils and sediments in regions with no local sources. plos.orgresearchgate.net The estimated atmospheric half-life for the related 2,3,7,8-tetrachlorodibenzofuran (B131793), due to reaction with hydroxyl radicals, is 63 days, indicating its potential for persistence and long-distance travel. nih.gov Particulate-bound PCDFs are removed from the atmosphere through wet and dry deposition. nih.gov

Aquatic System Concentrations: Water Column and Sediment Matrices

PCDFs enter aquatic environments through industrial wastewater discharges, runoff from contaminated sites, and atmospheric deposition. govinfo.gov Due to their very low water solubility and high hydrophobicity, these compounds strongly adsorb to suspended solids and sediments. govinfo.govoup.comenvironment.govt.nz Consequently, sediment acts as a primary sink for PCDFs in aquatic systems. govinfo.gov

While concentrations in the water column are typically very low, often below detection limits, the accumulation in sediment can be significant. govinfo.govenvironment.govt.nz The table below presents concentration data for the closely related and frequently studied 2,3,7,8-Tetrachlorodibenzofuran (TCDF), which illustrates the partitioning behavior in aquatic environments.

| Environmental Matrix | Location / Study Type | Reported Concentration of 2,3,7,8-TCDF | Reference |

| Water Column (Apparent) | Lake Enclosures (Gas Sparging Method) | 7 to 22 pg/L | oup.com |

| Water Column (Apparent) | Lake Enclosures (DCM Extraction) | 0.14 pg/L | oup.com |

| Sediment | Various US Rivers (e.g., Hudson, Fox, Raisin) | 5 to 97 ppt (B1677978) (ng/kg) | govinfo.gov |

| Fish (Trout Fillet) | New Zealand Rivers | Detected in 4 of 12 samples | environment.govt.nz |

Note: Data for 2,3,7,8-Tetrachlorodibenzofuran is presented as an illustrative example of PCDF behavior in aquatic systems.

This strong affinity for sediment leads to the bioaccumulation of PCDFs in aquatic organisms, particularly in fatty tissues of fish, which can then be transferred up the food chain. govinfo.gov Studies have shown that fish can accumulate PCDF congeners to levels tens of thousands of times higher than the concentrations found in the surrounding water. govinfo.gov For instance, 2,3,7,8-TCDF was the most frequently detected PCDF congener in trout samples from a survey of New Zealand rivers. environment.govt.nz

Environmental Fate and Transport Mechanisms of 2,3,7 Trichlorodibenzofuran

Atmospheric Transport Phenomena

Once released into the atmosphere, 2,3,7-trichlorodibenzofuran is subject to various transport phenomena that can lead to its distribution far from the original source.

In the atmosphere, 2,3,7-trichlorodibenzofuran exists in both the vapor phase and sorbed to atmospheric particles. The partitioning between these two phases is a critical factor influencing its atmospheric residence time and transport distance. This equilibrium is largely governed by the compound's vapor pressure and the concentration and characteristics of atmospheric particulate matter. The partitioning behavior can be described by the gas/particle partition coefficient (Kp), which is temperature-dependent.

Key Factors Influencing Vapor-Phase Partitioning:

Temperature: Higher temperatures favor the vapor phase, increasing the potential for long-range transport.

Particulate Matter Concentration: Higher concentrations of atmospheric particles provide more surfaces for adsorption, shifting the equilibrium towards the particulate phase.

Particulate Matter Composition: The organic carbon content of aerosols significantly influences the adsorption of hydrophobic compounds like 2,3,7-trichlorodibenzofuran.

Removal of 2,3,7-trichlorodibenzofuran from the atmosphere occurs through dry and wet deposition.

Dry Deposition: This process involves the gravitational settling of particulate-bound 2,3,7-trichlorodibenzofuran and the direct transfer of the gaseous form to surfaces such as soil, water, and vegetation. The rate of dry deposition is influenced by factors like particle size, atmospheric turbulence, and surface characteristics.

Wet Deposition: This occurs when 2,3,7-trichlorodibenzofuran is scavenged from the atmosphere by precipitation, including rain, snow, and fog. osti.gov Both vapor-phase and particulate-bound forms are subject to wet deposition, although the scavenging efficiency differs between the two. osti.gov

Due to its persistence and semi-volatile nature, 2,3,7-trichlorodibenzofuran can undergo long-range atmospheric transport, leading to its presence in remote ecosystems far from industrial sources. publications.gc.ca Mathematical models are employed to simulate the atmospheric pathways and deposition patterns of this compound. These models incorporate meteorological data, emission inventories, and the physicochemical properties of the molecule to predict its environmental distribution. Observational studies, which involve measuring concentrations in air and deposition samples from various locations, are essential for validating and refining these models. publications.gc.ca

Aquatic and Sediment-Water Interfacial Dynamics

Upon deposition into aquatic environments, the fate of 2,3,7-trichlorodibenzofuran is primarily controlled by its interactions with suspended particles and sediments, as well as its tendency to volatilize back into the atmosphere.

2,3,7-Trichlorodibenzofuran is a hydrophobic compound with a high octanol-water partition coefficient (Kow), indicating a strong affinity for organic matter. In aquatic systems, it readily adsorbs to suspended particulate matter and bottom sediments. This partitioning behavior significantly affects its bioavailability and transport within the water column. The extent of adsorption is influenced by:

Organic Carbon Content: Sediments and particles with higher organic carbon content exhibit a greater capacity to bind 2,3,7-trichlorodibenzofuran.

Particle Size: Smaller particles, with their larger surface area-to-volume ratio, can be more effective at sorbing the compound.

Volatilization is a key process for the transfer of 2,3,7-trichlorodibenzofuran from water bodies back to the atmosphere. This process is governed by the compound's Henry's Law constant, which describes the partitioning between the dissolved phase in water and the gaseous phase in the air. Factors influencing the rate of volatilization include:

Water Temperature: Higher temperatures increase the Henry's Law constant, favoring volatilization.

Wind Speed and Water Turbulence: Increased turbulence at the air-water interface enhances the rate of mass transfer.

Water Depth: In shallower waters, volatilization can be a more significant removal mechanism.

Table 1: Physicochemical Properties of 2,3,7-Trichlorodibenzofuran Relevant to Environmental Fate

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C12H5Cl3O | Basic identifying information. |

| Molecular Weight | 287.5 g/mol | Influences diffusion and transport rates. |

| Log Kow | 5.8 | High hydrophobicity, strong tendency to adsorb to organic matter in soil and sediment. |

| Water Solubility | 0.0003 mg/L | Very low solubility in water, leading to partitioning into other phases. |

| Vapor Pressure | 1.2 x 10^-6 mm Hg at 25°C | Low volatility, but still allows for atmospheric transport. |

| Henry's Law Constant | 1.7 x 10^-4 atm-m³/mol | Moderate potential for volatilization from water to air. |

Table 2: Environmental Partitioning of 2,3,7-Trichlorodibenzofuran

| Environmental Compartment | Partitioning Behavior | Dominant Processes |

| Atmosphere | Exists in both vapor and particulate-adsorbed phases. | Vapor-phase partitioning, dry and wet deposition, long-range transport. |

| Water | Primarily adsorbed to suspended solids and sediment. | Adsorption, sedimentation, volatilization. |

| Soil/Sediment | Strongly bound to organic matter. | Adsorption, potential for slow degradation or burial. |

| Biota | Bioaccumulation in fatty tissues of organisms. | Bioconcentration, biomagnification. |

Sediment Burial and Resuspension Mechanisms

The environmental persistence of 2,3,7-Trichlorodibenzofuran, a hydrophobic organic compound, leads to its strong association with sediments in aquatic systems. Sediments act as both a sink and a potential long-term source of this contaminant in the water column.

Sediment Burial: Due to its low water solubility and high octanol-water partition coefficient (Kow), 2,3,7-Trichlorodibenzofuran readily adsorbs to organic matter and suspended particulate matter in the water. These particles eventually settle, incorporating the compound into the sediment bed. Over time, continuous deposition of new sediment layers can lead to the burial of the contaminated layer. The rate of burial is influenced by factors such as the sedimentation rate of the specific water body, the particle size distribution of the sediment, and the organic carbon content. Slower-moving water bodies, such as lakes and estuaries, tend to have higher net sedimentation rates, leading to more effective burial of historical contamination.

Resuspension Mechanisms: Although burial can sequester 2,3,7-Trichlorodibenzofuran, physical and biological processes can lead to its resuspension back into the water column. nih.govnih.gov High-flow events, such as storms, floods, or rapid snowmelt, can increase water velocity and turbulence, leading to the erosion and resuspension of contaminated sediment particles. nih.gov Anthropogenic activities, including dredging, shipping traffic, and bottom trawling, can also disturb sediment beds and reintroduce buried contaminants into the water. nih.gov Once resuspended, the contaminant can be transported to other locations, become more bioavailable to aquatic organisms, or be released from the particulate phase into the dissolved phase. The release of contaminants from resuspended sediments is a complex process influenced by the chemical properties of the contaminant and the characteristics of the dissolved organic carbon in the water. nih.gov

Bioaccumulation and Biomagnification in Ecological Food Webs

Bioaccumulation is the process by which a chemical accumulates in an organism from all sources of exposure, including water, food, and sediment. epa.gov Biomagnification, a related process, occurs when the concentration of that chemical increases in organisms at successively higher levels in a food chain. epa.gov As a persistent and lipophilic compound, 2,3,7-Trichlorodibenzofuran has a high potential for both bioaccumulation and biomagnification. epa.gov

Uptake and Trophic Transfer in Aquatic Organisms

In aquatic environments, organisms can absorb 2,3,7-Trichlorodibenzofuran directly from the water across their respiratory surfaces (bioconcentration) and through the consumption of contaminated food (trophic transfer). rsc.org For hydrophobic compounds like PCDFs, dietary intake is a significant pathway of exposure for many aquatic species. osti.gov

The process begins at the base of the food web. Algae and invertebrates can accumulate the compound from water and contaminated sediments. These primary consumers are then eaten by small fish, which are in turn consumed by larger, predatory fish. At each step up the food chain, the concentration of the contaminant can increase. researchgate.net Research on related PCDF congeners has shown that fish tend to selectively accumulate the 2,3,7,8-substituted isomers. nih.gov While 2,3,7-Trichlorodibenzofuran does not have this specific substitution pattern, its lipophilicity still drives its accumulation in the fatty tissues of organisms. The efficiency of trophic transfer is dependent on the organism's metabolism, feeding rate, and the bioavailability of the contaminant in its food. usgs.gov

| Compound | Organism | log BCF | Reference Compound |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | Rainbow Trout | 4.08 - 4.59 | Yes |

| 1,2,3,7,8-Pentachlorodibenzofuran | Fathead Minnow | 4.85 | Yes |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | Fathead Minnow | 5.12 | Yes |

| General Tri-CDFs | Fish (modeled) | ~3.5 - 4.5 | No |

Accumulation Patterns in Terrestrial and Avian Species

The transfer of 2,3,7-Trichlorodibenzofuran from aquatic to terrestrial ecosystems often occurs through piscivorous (fish-eating) birds and mammals. epa.gov Birds such as cormorants, eagles, and gulls that consume contaminated fish can accumulate high concentrations of PCDFs. nih.govnih.gov Similarly, mammals like mink and otters that have a diet rich in aquatic organisms are at risk of significant exposure and bioaccumulation. epa.gov

Once in the terrestrial food web, the compound can be further transferred. For example, a predator or scavenger that consumes a contaminated bird or mammal will also be exposed. The accumulation pattern is heavily influenced by the organism's diet, metabolic capabilities, and lifespan. researchgate.net Organisms with a high-fat diet and a slow metabolism are particularly susceptible to accumulating high body burdens of lipophilic contaminants. The differential accumulation of various PCDF congeners can be explained by congener-specific differences in bioavailability, exposure pathways, and the metabolic potential of each organism in the food web. researchgate.net

| Trophic Link | Compound Class | Biomagnification Factor (BMF) | Geographic Location |

|---|---|---|---|

| Forage Fish to Herring Gull Eggs | 2,3,7,8-TCDD | ~31 | Great Lakes, North America |

| Alewife to Herring Gull | 2,3,7,8-TCDD | 32.4 | Lake Ontario |

| Fish to Fish-Eating Birds (General) | PCDD/Fs | >1 | Various |

| Invertebrates to Mink (Dietary) | Hepta-CDD | 1.5 - 2.9 | Laboratory Study |

Quantitative Modeling of Bioaccumulation Factors (BAFs)

To assess the risk posed by chemicals like 2,3,7-Trichlorodibenzofuran, scientists use mathematical models to predict their bioaccumulation potential. The Bioaccumulation Factor (BAF) is a key parameter in these models, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water, considering all routes of exposure. epa.gov

For organic chemicals, BAFs can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.orgnih.gov These models establish a mathematical relationship between the chemical's structural properties and its bioaccumulation potential. longdom.orgslideshare.net A primary descriptor used in QSAR models for hydrophobic compounds is the octanol-water partition coefficient (Kow), which measures the chemical's lipophilicity. Generally, a higher Kow value correlates with a higher potential for bioaccumulation.

However, the relationship is not always linear. For very hydrophobic compounds, factors such as reduced membrane permeability, slow transport within the organism, and limited bioavailability can lead to BAFs that are lower than predicted by Kow alone. researchgate.net Furthermore, an organism's ability to metabolize the compound can significantly reduce its bioaccumulation. Therefore, modern bioaccumulation models also incorporate factors like metabolic transformation rates and dietary exposure parameters to provide more accurate predictions. acs.org Field-measured BAFs are invaluable for validating these models, but such data for specific PCDF congeners like 2,3,7-Trichlorodibenzofuran are scarce. epa.gov

Transformation and Degradation Pathways of 2,3,7 Trichlorodibenzofuran

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 2,3,7-Trichlorodibenzofuran, the principal abiotic degradation routes are photolytic transformation and chemical reactions with environmental oxidants.

Photolysis, the decomposition of molecules by light, is a crucial degradation mechanism for chlorinated dibenzofurans in the environment.

Direct photolysis involves the direct absorption of light energy by the 2,3,7-Trichlorodibenzofuran molecule, leading to its breakdown. The efficiency of this process is influenced by the light absorption characteristics of the molecule and the intensity of solar radiation. Studies on various tetrachlorodibenzofuran isomers have demonstrated that UV irradiation leads to the formation of trichlorodibenzofurans, indicating that dechlorination is a primary outcome of photolysis. nih.gov The rate of direct photolysis for polychlorinated dibenzofurans (PCDFs) has been found to be faster than that of polychlorinated dibenzo-p-dioxins (PCDDs).

Indirect photolysis occurs when other environmental substances, known as photosensitizers, absorb light and produce highly reactive oxygen species (ROS). These ROS, which include hydroxyl radicals, then react with and degrade 2,3,7-Trichlorodibenzofuran. In natural environments, substances like dissolved organic matter can act as photosensitizers, facilitating this degradation pathway. The presence of hydrogen donors, such as those produced during the photooxidation of lipids in vegetable oils, can enhance the degradation of PCDFs. nih.gov

The primary transformation pathway during the photolysis of chlorinated dibenzofurans is reductive dechlorination. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. The photolysis of 2,3,7,8-tetrachlorodibenzofuran (B131793) has been shown to produce various trichlorodibenzofurans. nih.gov Up to 28% of the degradation products of some polychlorinated dibenzofurans are formed through this dechlorination pathway. nih.gov While reductive dechlorination is the main outcome, the formation of hydroxylated photoproducts, where a chlorine atom is substituted by a hydroxyl group, is also possible, though generally to a lesser extent. nih.gov

In addition to photolytic processes, 2,3,7-Trichlorodibenzofuran can be chemically degraded by reacting with various oxidants present in the environment.

The hydroxyl radical (•OH) is a potent oxidant that plays a critical role in the atmospheric degradation of many organic pollutants. nih.gov The reaction with hydroxyl radicals is considered a dominant removal process for gas-phase PCDFs. nih.gov The rate constant for the vapor-phase reaction of the related compound, 2,3,7,8-tetrachlorodibenzofuran, with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 63 days. nih.gov The reaction mechanism involves the addition of the hydroxyl radical to the aromatic ring of the dibenzofuran (B1670420) molecule, which can lead to subsequent reactions including ring cleavage and dechlorination. nih.gov

Interactive Data Table: Estimated Atmospheric Half-life of a Related PCDF with Hydroxyl Radicals

| Compound | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-life |

| 2,3,7,8-Tetrachlorodibenzofuran | 2.5 x 10⁻¹³ | ~63 days |

Note: Data is for the closely related compound 2,3,7,8-tetrachlorodibenzofuran and is used as an estimate for 2,3,7-trichlorodibenzofuran due to structural similarities. The half-life is based on an atmospheric concentration of 5x10⁵ hydroxyl radicals per cm³. nih.gov

Chemical Degradation via Environmental Oxidants

Susceptibility to Hydrolysis

Polychlorinated dibenzofurans (PCDFs), including 2,3,7-trichlorodibenzofuran, are generally considered to be resistant to hydrolysis under typical environmental conditions. The chemical structure of these compounds, characterized by a stable aromatic ring system and strong carbon-chlorine bonds, contributes to their low reactivity towards water. Hydrolysis is not considered a significant abiotic degradation pathway for these persistent organic pollutants. This resistance to hydrolysis contributes to their persistence in aquatic environments.

Biotic Degradation Processes via Microbial Transformations

Microbial transformations are the primary mechanisms for the breakdown of 2,3,7-trichlorodibenzofuran in the environment. Both bacteria and fungi have demonstrated the ability to degrade this and other related chlorinated dibenzofurans through various metabolic pathways.

Under aerobic conditions, the initial and rate-limiting step in the bacterial degradation of 2,3,7-trichlorodibenzofuran is the introduction of two hydroxyl groups onto the aromatic ring, a reaction catalyzed by dioxygenase enzymes. This enzymatic attack can occur on either the chlorinated or non-chlorinated ring, leading to the formation of a dihydroxylated intermediate.

This intermediate is then subject to ring cleavage, another enzyme-catalyzed reaction. The cleavage of the aromatic ring is a critical step that breaks down the stable aromatic structure, making the molecule more susceptible to further degradation. The resulting metabolites are typically less chlorinated and more readily biodegradable, eventually being funneled into central metabolic pathways.

In anaerobic environments such as sediments, a key degradation pathway for 2,3,7-trichlorodibenzofuran is reductive dechlorination. This process involves the removal of chlorine atoms from the dibenzofuran structure, with the chloro-substituents being replaced by hydrogen atoms. This reaction is mediated by anaerobic microorganisms that use the chlorinated compound as an electron acceptor.

Reductive dechlorination is a stepwise process, leading to the formation of less chlorinated dibenzofurans. For instance, trichlorodibenzofurans can be dechlorinated to dichlorodibenzofurans, which can be further dechlorinated to monochlorodibenzofurans and ultimately to dibenzofuran. The removal of chlorine atoms generally reduces the toxicity of the compound and increases its susceptibility to further aerobic degradation.

Certain fungi, particularly white-rot fungi, are capable of degrading 2,3,7-trichlorodibenzofuran and other persistent organic pollutants through the action of their extracellular ligninolytic enzyme systems. These non-specific enzyme systems, which include lignin (B12514952) peroxidases, manganese peroxidases, and laccases, generate highly reactive radicals that can attack a wide range of compounds, including chlorinated dibenzofurans.

In addition to extracellular enzymes, intracellular enzyme systems, such as the cytochrome P-450 monooxygenases, can also play a role in the fungal biotransformation of these compounds. These enzymes can hydroxylate the aromatic rings of chlorinated dibenzofurans, initiating the degradation process. Fungal degradation can lead to the formation of various metabolites, including hydroxylated and dechlorinated products.

Several studies have focused on identifying and characterizing microbial consortia and specific microbial strains with the ability to degrade chlorinated dibenzofurans. These microorganisms have often been isolated from contaminated sites where they have adapted to utilize these compounds as a source of carbon and energy or as electron acceptors.

Bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia have been identified as being capable of aerobically degrading various chlorinated dibenzofurans. For example, Sphingomonas sp. strain RW1 has been shown to degrade a range of chlorinated dibenzofurans through a dioxygenase-initiated pathway. Under anaerobic conditions, consortia containing dehalogenating bacteria are responsible for reductive dechlorination.

Fungal strains, such as those belonging to the genera Phanerochaete, Trametes, and Pleurotus, have demonstrated significant capabilities in degrading a wide array of persistent organic pollutants, including chlorinated dibenzofurans, through their ligninolytic enzyme systems. The use of such specialized microorganisms and consortia is a promising area of research for the bioremediation of sites contaminated with 2,3,7-trichlorodibenzofuran and other related compounds.

Advanced Analytical Methodologies for 2,3,7 Trichlorodibenzofuran

Environmental Sampling Strategies and Preparation Techniques

Effective environmental monitoring of 2,3,7-Trichlorodibenzofuran begins with robust sampling strategies designed to collect representative samples from various environmental compartments. The subsequent preparation of these samples is critical for accurate analysis.

High-volume air samplers are essential for collecting sufficient quantities of airborne particulate matter and associated gas-phase compounds for the analysis of PCDFs. These systems typically draw large volumes of air, up to 300 cubic meters over a 24-hour period, through a filter and an adsorbent cartridge.

A common configuration involves a glass fiber filter to capture particulate matter, followed by an adsorbent material such as polyurethane foam (PUF) or a combination of PUF and XAD-2 resin to trap vapor-phase compounds. The choice of adsorbent is crucial; for instance, silica (B1680970) gel has been shown to provide lower background interference, which can lead to lower detection limits compared to PUF. Due to the semi-volatile nature of some PCDF isomers, desorption from the filter can occur, meaning the sampler may not accurately determine the distribution between particulate and vapor phases.

Table 1: Typical High-Volume Air Sampling Parameters for PCDF Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Pump Type | High-volume sampler with a flow rate capability of ~10 cfm | |

| Sampling Rate | 0.225 m³/min for up to 24 hours | |

| Total Sample Volume | Up to 300 m³ | |

| Collection Media | Quartz fiber filter followed by a PUF/XAD cartridge | |

| Sample Handling | Handle with aluminum foil and keep chilled at 4°C | |

| Holding Time | 7 days from sampling to extraction at 4°C |

| Analytical Detection Limit (Theoretical) | Approximately 0.6 pg/m³ for a 24-hour sample using PUF | |

For aqueous environments, representative water samples are collected to analyze for 2,3,7-Trichlorodibenzofuran. In most cases, near-surface water is considered representative of the water mass. Samples can be collected by directly immersing a container about 0.3 meters below the surface. For trace analysis, a measured volume, typically around one liter, is required.

Sediments act as a significant sink for hydrophobic compounds like PCDFs. Sediment core sampling is employed to obtain a historical record of deposition. Grab samplers or corers are commonly used, with care taken to collect the surface layer (e.g., 0-3 cm) to assess recent contamination. To account for heterogeneity, multiple sub-samples (a minimum of five) are often collected and combined into a composite sample.

Due to their lipophilic nature, PCDFs readily bioaccumulate in the fatty tissues of aquatic organisms. The analysis of biota provides insight into the bioavailability and potential for food chain transfer of 2,3,7-Trichlorodibenzofuran.

Sampling involves collecting organisms such as fish or turtles from the study area. Specific tissues, primarily liver and adipose (fat), are targeted for analysis due to higher concentrations of these lipophilic compounds. Once collected, the tissue samples are homogenized to a uniform consistency before an aliquot is taken for extraction and analysis. This homogenization step is crucial for ensuring that the subsample analyzed is representative of the entire tissue sample.

Extraction and Cleanup Procedures for Complex Matrices

Extracting and isolating 2,3,7-Trichlorodibenzofuran from complex environmental matrices requires efficient extraction techniques followed by rigorous cleanup procedures to remove interfering compounds.

Soxhlet extraction is a traditional and widely used method for extracting nonvolatile and semi-volatile organic compounds from solid samples. The process involves continuously washing the sample with a distilled solvent, ensuring intimate contact between the sample matrix and the extraction solvent. While effective, Soxhlet extraction can be time-consuming, often taking 6 to 48 hours, and requires large volumes of solvent (hundreds of milliliters).

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), is a more modern technique that utilizes solvents at elevated temperatures (50-200°C) and pressures (10.3–13.8 MPa). These conditions increase the efficiency of the extraction process, leading to significantly reduced extraction times (typically less than 20 minutes) and solvent consumption (around 15-40 mL per sample) compared to Soxhlet. ASE is an accepted technique under U.S. EPA Method 3545A for the extraction of dioxins and furans.

Table 2: Comparison of Soxhlet and Accelerated Solvent Extraction (ASE) for Dioxin/Furan Analysis

| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) | Source(s) |

|---|---|---|---|

| Principle | Continuous extraction with fresh, hot solvent at atmospheric pressure. | Extraction with solvent at elevated temperature and pressure. | |

| Extraction Time | 6 - 48 hours | < 20 minutes per sample | |

| Solvent Volume | Several hundred milliliters | 15 - 40 mL per sample | |

| Automation | Manual, though can run unattended | Fully automated for multiple samples |

| Efficiency | Considered exhaustive and effective | Equivalent or better recoveries than Soxhlet | |

Following extraction, the sample extract contains not only the target analytes but also a multitude of co-extracted interfering compounds (e.g., lipids, pigments, other organic compounds). A multi-stage cleanup process using column chromatography is essential to remove these interferences before instrumental analysis.

A typical cleanup procedure involves passing the extract through a series of columns packed with different adsorbent materials:

Silica Gel: Often modified with sulfuric acid, silica gel is used to remove bulk organic interferences like lipids.

Alumina (B75360): Alumina columns are effective in separating PCDFs from other classes of compounds.

Carbon Columns: A column containing activated carbon is highly effective for isolating planar molecules like 2,3,7,8-substituted PCDDs and PCDFs from non-planar compounds such as polychlorinated biphenyls (PCBs).

The combination and sequence of these columns are tailored to the specific sample matrix to achieve the necessary level of purity for highly sensitive analysis by methods such as high-resolution gas chromatography/mass spectrometry (HRGC/MS).

Automated Sample Preparation Techniques

The analysis of 2,3,7-Trichlorodibenzofuran, a member of the polychlorinated dibenzofurans (PCDFs), necessitates meticulous sample preparation to remove interfering substances from complex matrices. Traditional manual cleanup methods are often time-consuming, labor-intensive, and can introduce variability. Consequently, automated sample preparation techniques have become indispensable in modern analytical laboratories, offering enhanced efficiency, reproducibility, and reduced solvent consumption. dspsystems.eucharslton.com

Systems like the automated Power Prep™ and FREESTYLE™ are designed to handle the cleanup of persistent organic pollutants (POPs), including PCDFs. charslton.comfms-inc.com These platforms automate the sequential use of various adsorbent materials packed in disposable columns to isolate the analytes of interest. dspsystems.eufms-inc.com A common setup involves a series of columns, such as multilayer silica (to remove bulk organic interferences), basic alumina, and activated carbon. fms-inc.comchromatographyonline.comfms-inc.com The carbon column is particularly effective at retaining planar molecules like 2,3,7-Trichlorodibenzofuran while allowing other non-planar compounds to pass through. chromatographyonline.com

Automated systems offer significant advantages over conventional methods. They minimize manual intervention, thereby reducing the risk of human error and cross-contamination. dspsystems.eu The use of closed-loop systems and certified pre-packaged columns further decreases the potential for background contamination. dspsystems.euchromatographyonline.com Moreover, these systems are optimized to use significantly lower volumes of organic solvents, which aligns with green chemistry principles and enhances laboratory safety. dspsystems.eu For instance, some automated methods can reduce hexane consumption to around 90ml and toluene to 5ml per sample, while eliminating the need for dichloromethane entirely. dspsystems.eu This automation allows for high sample throughput, with some systems capable of processing up to six samples simultaneously in under 90 minutes. dspsystems.eu

| Feature | Manual Sample Preparation | Automated Sample Preparation |

| Processing Time | Several hours to days | ~50-90 minutes per batch of samples dspsystems.euchromatographyonline.com |

| Solvent Consumption | High | Significantly reduced dspsystems.eu |

| Reproducibility | Operator-dependent | High and consistent charslton.com |

| Risk of Contamination | Higher due to open handling | Minimized via closed systems and pre-packed columns dspsystems.eu |

| Sample Throughput | Low | High dspsystems.eu |

These automated techniques can be applied to a wide range of environmental and biological matrices, including flue gas emissions, fly ash, soils, ambient air, and fish tissues. fms-inc.comfms-inc.com The result is a clean extract containing the target PCDF congeners, ready for high-resolution instrumental analysis.

High-Resolution Separation and Detection Techniques

Following sample preparation, the accurate identification and quantification of 2,3,7-Trichlorodibenzofuran require sophisticated analytical instrumentation capable of high-resolution separation and sensitive detection. The extreme toxicity of certain PCDF congeners necessitates methods that can achieve exceptionally low detection limits, often in the parts-per-quadrillion (ppq) range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like 2,3,7-Trichlorodibenzofuran. The gas chromatograph separates the complex mixture of compounds from the sample extract based on their volatility and interaction with a stationary phase within a capillary column. nih.gov For PCDF analysis, specific types of columns are mandated by regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA). chromatographyonline.com

A common primary column for this analysis is a 5% phenyl polysilphenylene-siloxane phase. chromatographyonline.comepa.gov However, achieving isomer specificity—the separation of the highly toxic 2,3,7,8-substituted congeners from their less toxic isomers—is a significant challenge. chromatographyonline.com For example, the toxic 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) must be separated from other TCDF isomers. chromatographyonline.com If the primary column cannot achieve this separation, regulatory methods like EPA Method 1613 mandate the use of a secondary, confirmation column, often with a different polarity, such as a 50%-cyanopropylphenyl-dimethylpolysiloxane phase, to ensure accurate identification. chromatographyonline.com

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Trace Analysis

For definitive confirmation and ultra-trace quantification, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard. fms-inc.comnih.gov This technique is essential for meeting the stringent regulatory limits set for dioxins and furans in environmental and food samples. fms-inc.com

HRMS instruments provide much greater mass accuracy and resolving power than low-resolution systems. This allows the detector to distinguish the exact mass of the target analyte from the masses of co-eluting interfering compounds that may be present in the sample matrix, even after extensive cleanup. nih.gov The method typically operates in a selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only the specific, characteristic ions of 2,3,7-Trichlorodibenzofuran and its isotopically labeled internal standards. fms-inc.com This combination of high-resolution gas chromatographic separation and high-resolution mass spectrometric detection provides the exceptional sensitivity and selectivity required for accurate analysis at picogram (10⁻¹² g) or femtogram (10⁻¹⁵ g) levels. nih.govscholarsportal.info

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites

While GC-MS is ideal for the analysis of the parent 2,3,7-Trichlorodibenzofuran compound, its polar metabolites formed in biological systems require a different analytical approach. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for identifying and quantifying these more water-soluble molecules. nih.govnih.gov

In LC-MS, separation is achieved based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. lcms.cz For polar metabolites, specialized chromatographic techniques such as hydrophilic interaction chromatography (HILIC) or columns with porous graphitic carbon stationary phases are employed. nih.govlcms.cz These methods are effective at retaining and separating polar compounds that would pass through traditional reversed-phase columns with little or no retention. nih.govlcms.cz

Following chromatographic separation, the analytes are ionized and analyzed by a tandem mass spectrometer (MS/MS). This detector offers high sensitivity and specificity by performing two stages of mass analysis. The first stage selects a specific parent ion (the metabolite), which is then fragmented, and the second stage analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), creates a highly specific "fingerprint" for the metabolite, allowing for accurate quantification even in complex biological matrices like serum or urine. dtu.dk

Immunoassay (EIA) for Screening and Quantitative Assessment

While GC-HRMS provides definitive results, it is also expensive and time-consuming, making it impractical for analyzing large numbers of samples. nih.gov Enzyme Immunoassay (EIA) offers a rapid, cost-effective, and high-throughput alternative for screening samples for the presence of dioxins and furans. nih.gov

These assays typically operate on a competitive inhibition principle. nih.gov A microplate or tube is coated with a standard congener. The sample extract is mixed with a specific monoclonal antibody that binds to 2,3,7,8-substituted dioxins and furans. This mixture is then added to the coated plate. Any 2,3,7-Trichlorodibenzofuran in the sample will compete with the immobilized congener for the antibody binding sites. After an incubation period, a secondary, enzyme-labeled antibody is added, followed by a substrate that produces a measurable color change. A high concentration of the target compound in the sample results in less antibody binding to the plate and, therefore, a weaker signal, indicating a positive result. nih.gov

EIA is a valuable tool for prioritizing samples. Samples that test negative can be cleared, while only those that test positive require confirmation by the more rigorous GC-HRMS method. This significantly reduces the analytical workload and cost. nih.gov However, these assays can be susceptible to interferences from other compounds in the sample extract, and some cleanup is still necessary for reliable results. nih.gov

| Parameter | Immunoassay (EIA) | GC-HRMS |

| Purpose | Screening, Semi-Quantitative | Confirmation, Precise Quantification |

| Speed | Rapid (hours) | Slow (days) |

| Cost | Low per sample | High per sample |

| Sample Throughput | High | Low |

| Specificity | Lower (class-specific) | Very High (isomer-specific) |

| Regulatory Acceptance | Screening Tool | Confirmatory Method |

Quality Assurance and Quality Control in Environmental Analysis

A comprehensive QA/QC program for environmental analysis includes several key elements:

Standard Operating Procedures (SOPs): All laboratory procedures, from sample receipt to final data reporting, must be thoroughly documented in detailed SOPs. cornell.edu

Demonstration of Capability: Each analyst must demonstrate their ability to generate acceptable results with a given method before analyzing actual samples. cornell.edu

Method Detection Limit (MDL): The laboratory must determine the lowest concentration of 2,3,7-Trichlorodibenzofuran that can be reliably distinguished from a blank sample for each analytical method and matrix. cornell.eduepa.gov

Control Samples: A variety of QC samples are analyzed alongside environmental samples to monitor the performance of the entire analytical system. hanford.gov

The following table details common QC samples and their functions:

| QC Sample Type | Purpose | Acceptance Criteria Example |

| Method Blank (Laboratory Reagent Blank) | To assess for contamination introduced during laboratory procedures. cornell.edu | Analyte concentration should be below the Method Detection Limit (MDL). |

| Laboratory Control Sample (LCS) / Spiked Blank | To monitor the accuracy and performance of the analytical method on a clean matrix. cornell.edu | Percent recovery of the spiked analyte must fall within a pre-defined range (e.g., 70-130%). |

| Matrix Spike (MS) / Matrix Spike Duplicate (MSD) | To evaluate the effect of the sample matrix on the accuracy and precision of the analytical method. cornell.edu | Percent recovery and Relative Percent Difference (RPD) between duplicates must meet method-specific limits. |

| Surrogate Standards | Isotopically labeled compounds added to every sample before extraction to monitor extraction efficiency. | Recovery must be within a specified range (e.g., 75-120%). publications.gc.ca |

| Certified Reference Material (CRM) | A material of known and certified concentration used to verify the accuracy of the entire analytical process. | The measured value must be within the certified range of the material. |

Adherence to these QA/QC protocols ensures that the data generated are of known quality and are suitable for their intended purpose, whether for regulatory compliance, environmental monitoring, or risk assessment. researchgate.net

Use of Isotope-Dilution Mass Spectrometry

Isotope-dilution mass spectrometry (IDMS) is a definitive analytical technique for the quantification of polychlorinated dibenzofurans (PCDFs), including 2,3,7-TrCDF. This method offers high accuracy and precision by using a stable isotope-labeled analog of the target analyte as an internal standard.

The general workflow for the analysis of 2,3,7-TrCDF using IDMS involves several key steps:

Sample Spiking: A known amount of an isotopically labeled 2,3,7-TrCDF standard (e.g., ¹³C₁₂-2,3,7-TrCDF) is added to the sample at the beginning of the analytical procedure.

Extraction: The sample is then subjected to an extraction process to isolate the native (unlabeled) and labeled 2,3,7-TrCDF from the sample matrix. Common extraction techniques include liquid-liquid extraction or solid-phase extraction.

Cleanup: The extract undergoes a rigorous cleanup procedure to remove interfering compounds. This is often a multi-step process that may involve column chromatography with various adsorbents like silica gel and alumina.

Analysis by Mass Spectrometry: The purified extract is then analyzed by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). The mass spectrometer is used to selectively detect and quantify both the native 2,3,7-TrCDF and the isotopically labeled internal standard.

The concentration of the native 2,3,7-TrCDF in the original sample is calculated based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. This approach effectively compensates for any loss of analyte during the extraction and cleanup steps, leading to highly accurate and reliable results.

Table 1: Overview of Isotope-Dilution Mass Spectrometry for 2,3,7-TrCDF Analysis

| Step | Description |

| Internal Standard | A known quantity of a stable isotope-labeled analog of 2,3,7-TrCDF (e.g., ¹³C₁₂-2,3,7-TrCDF) is added to the sample. |

| Extraction | The native and labeled compounds are extracted from the sample matrix using techniques like solid-phase or liquid-liquid extraction. |

| Cleanup | The extract is purified to remove interfering substances using methods such as column chromatography. |

| Instrumental Analysis | The final extract is analyzed using HRGC/HRMS or GC-MS/MS to measure the ratio of the native to the labeled compound. |

| Quantification | The concentration of 2,3,7-TrCDF is determined from the measured isotope ratio. |

Certified Reference Materials and Analytical Standards

Certified Reference Materials (CRMs) and analytical standards are fundamental to ensuring the quality and validity of analytical measurements for 2,3,7-TrCDF. trilogylab.com They serve several critical functions in the analytical laboratory:

Method Validation: CRMs are used to validate the accuracy of analytical methods. By analyzing a CRM with a certified concentration of 2,3,7-TrCDF, a laboratory can demonstrate the reliability of its measurement process.

Quality Control: Regular analysis of CRMs helps in monitoring the ongoing performance of an analytical method and ensures that the results remain accurate over time.

Instrument Calibration: Analytical standards of known purity and concentration are used to calibrate the response of the analytical instrument, such as the mass spectrometer.

CRMs for 2,3,7-TrCDF are typically available as solutions in a solvent or as a component in a matrix material, such as soil or sediment. These materials are produced by national metrology institutes and accredited reference material producers and are accompanied by a certificate that states the certified property value and its uncertainty. trilogylab.com

The use of CRMs and analytical standards is a key requirement of quality assurance and quality control protocols, such as those outlined in EPA methods for the analysis of dioxins and furans. dioxin20xx.orgepa.gov

Table 2: Types and Roles of Reference Materials for 2,3,7-TrCDF Analysis

| Type of Material | Description | Role in Analysis |

| Certified Reference Material (CRM) | A material with one or more property values that are certified by a metrologically valid procedure, accompanied by a certificate. trilogylab.com | Method validation, quality control, establishing traceability of measurement results. |

| Analytical Standard | A substance of high purity used to prepare calibration solutions. | Instrument calibration, quantification of the analyte. |

| Isotope-Labeled Standard | A version of the analyte where one or more atoms have been replaced by a stable isotope. | Internal standard in isotope-dilution mass spectrometry for accurate quantification. |

Mechanistic Ecotoxicology and Biochemical Interactions of 2,3,7 Trichlorodibenzofuran

Molecular Mechanisms of Aryl Hydrocarbon Receptor (AhR) Activation

The biological effects of 2,3,7-Trichlorodibenzofuran (2,3,7-TCDF), like other dioxin-like compounds, are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov The activation of this receptor initiates a cascade of molecular events that alters gene expression and cellular function.

In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex. This complex includes two molecules of heat shock protein 90 (hsp90) and other associated proteins. nih.gov The binding of a ligand, such as 2,3,7-TCDF, to the AhR triggers a conformational change in the receptor. This change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal on the AhR. biorxiv.orgresearchgate.net

Following this unmasking, the ligand-AhR complex translocates from the cytoplasm into the nucleus. nih.govmdpi.com Inside the nucleus, the AhR forms a heterodimer with another protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This newly formed AhR/ARNT complex is the transcriptionally active form that can bind to specific DNA sequences. biorxiv.org

The activated AhR/ARNT heterodimer functions as a transcription factor by binding to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs), also referred to as Dioxin Responsive Elements (DREs). nih.govnih.gov These XREs are located in the 5'-flanking, or promoter, regions of target genes. nih.gov The binding of the AhR/ARNT complex to these enhancer regions initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the transcription of the adjacent genes into messenger RNA (mRNA). nih.gov

Among the most well-characterized genes regulated by the AhR are those encoding for certain cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are involved in the metabolism of xenobiotics. The induction of CYP1A1 is a hallmark response to AhR activation by compounds like 2,3,7-TCDF. nih.gov Upon activation of the AhR by 2,3,7-TCDF and subsequent binding of the AhR/ARNT complex to XREs in the promoter regions of the CYP1A1 and CYP1B1 genes, their transcription is significantly upregulated. nih.govnih.gov This leads to increased synthesis of CYP1A1 and CYP1B1 proteins, which in turn increases the metabolic capacity of the cell for certain substrates. nih.gov

Structure-Activity Relationships (SAR) in AhR Binding and Biological Potency

The ability of a polychlorinated dibenzofuran (B1670420) (PCDF) congener to bind to and activate the AhR is highly dependent on its specific molecular structure, particularly the number and position of chlorine atoms.

For a PCDF to be a potent AhR agonist, its structure must be relatively planar, and chlorine atoms must be present in specific lateral positions. The most potent dioxin-like compounds, including PCDFs, have chlorine atoms at positions 2, 3, 7, and 8. This substitution pattern confers a planar conformation and allows the molecule to fit effectively into the ligand-binding pocket of the AhR. nih.gov

2,3,7-Trichlorodibenzofuran has chlorine atoms in three of the four critical lateral positions. This chlorination pattern allows it to adopt a sufficiently planar conformation to bind to the AhR, although its affinity and subsequent biological potency are less than that of the fully substituted 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF). Congeners with chlorine atoms in non-lateral positions or those that disrupt the planarity of the molecule generally exhibit much lower affinity for the AhR and consequently have lower biological potency.

To standardize the risk assessment of complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) was developed by the World Health Organization (WHO). nih.govornl.gov This system assigns a potency value to each individual congener relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. bundesumweltministerium.de

The biological potency of PCDF congeners varies by several orders of magnitude. oup.com Congeners with chlorines at the 2, 3, 7, and 8 positions are the most potent. The TEF values are determined through a comprehensive review of all available in vivo and in vitro studies that measure the relative potency (REP) of a congener compared to TCDD. usask.ca In 2022, the WHO reevaluated the TEF values using advanced statistical methods on an updated database. nih.govnih.gov

2,3,7-Trichlorodibenzofuran is not typically assigned a TEF value in the WHO schemes because it lacks chlorine substitution at all four lateral (2,3,7,8) positions, which is a primary criterion for inclusion. The focus is on congeners with demonstrated dioxin-like toxicity. The table below presents the WHO 2022 TEF values for the most relevant PCDF congeners that meet this criterion.

| PCDF Congener | WHO 2005 TEF | WHO 2022 TEF |

|---|---|---|

| 2,3,7,8-TCDF | 0.1 | 0.14 |

| 1,2,3,7,8-PeCDF | 0.03 | 0.032 |

| 2,3,4,7,8-PeCDF | 0.3 | 0.19 |

| 1,2,3,4,7,8-HxCDF | 0.1 | 0.061 |

| 1,2,3,6,7,8-HxCDF | 0.1 | 0.076 |

| 1,2,3,7,8,9-HxCDF | 0.1 | 0.11 |

| 2,3,4,6,7,8-HxCDF | 0.1 | 0.093 |

| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.0069 |

| 1,2,3,4,7,8,9-HpCDF | 0.01 | 0.0028 |

| OCDF | 0.0003 | 0.00012 |

Biochemical Pathways and Cellular Responses in In Vitro Systems

The in vitro toxicological profile of 2,3,7-Trichlorodibenzofuran is characterized by a spectrum of cellular and biochemical alterations, largely mediated through the activation of the aryl hydrocarbon receptor (AhR). While direct research on 2,3,7-Trichlorodibenzofuran is limited, studies on structurally similar and more potent congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and 2,3,7,8-tetrachlorodibenzofuran (TCDF), provide a framework for understanding its potential mechanisms of toxicity. These interactions often culminate in oxidative stress, disruptions in programmed cell death and cell cycle regulation, and perturbations in lipid homeostasis.

Oxidative Stress Induction and Antioxidant Response

Exposure of cultured cells to TCDD, a potent AhR agonist, has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This effect is believed to be mediated, at least in part, through the AhR-dependent induction of cytochrome P450 enzymes, particularly CYP1A1. nih.gov The metabolic activity of these enzymes can lead to the generation of superoxide (B77818) anions and other ROS. nih.gov Evidence from studies on TCDD in various rodent tissues indicates enhanced lipid peroxidation, increased DNA damage, and a decrease in cellular antioxidants like glutathione (B108866). nih.gov

The antioxidant response to such insults involves the upregulation of a battery of protective enzymes. Heme oxygenase-1 (HO-1) is a key enzyme in the antioxidant defense system, and its induction is a common cellular response to oxidative stress. nih.gov Studies on other benzofuran (B130515) derivatives have demonstrated their ability to modulate the expression of HO-1 in response to oxidative challenges in neuronal cell models. nih.gov While direct evidence for 2,3,7-Trichlorodibenzofuran is lacking, it is plausible that it could trigger a similar antioxidant response as part of the cellular defense mechanism against induced oxidative stress.

Table 1: Key Cellular Responses to Dioxin-like Compounds in Relation to Oxidative Stress

| Cellular Response | Key Findings for TCDD/TCDF | Potential Implication for 2,3,7-Trichlorodibenzofuran |

| ROS Production | Increased superoxide anion formation. nih.gov | Potential to induce ROS generation via AhR activation. |

| Lipid Peroxidation | Enhanced in hepatic and extrahepatic tissues. nih.gov | May cause damage to cellular membranes through lipid peroxidation. |

| DNA Damage | Increased in hepatic and macrophage cells. nih.gov | Potential for genotoxic effects through oxidative DNA damage. |

| Antioxidant Depletion | Decreased glutathione and other nonprotein sulfhydryls. nih.gov | May compromise cellular antioxidant capacity. |

| Antioxidant Enzyme Induction | Upregulation of enzymes like heme oxygenase-1 in response to oxidative stress. nih.gov | Likely to induce a compensatory antioxidant response. |

Apoptosis and Cell Cycle Perturbations

Dioxin-like compounds are known to interfere with fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression. In vivo studies with TCDD have demonstrated the induction of apoptosis in thymocytes, contributing to the thymic atrophy characteristic of dioxin toxicity. nih.gov Furthermore, TCDD has been shown to modulate apoptosis in hepatocytes, particularly in the context of co-exposure to other stressors like endotoxins. nih.gov The mechanisms underlying these effects are complex and can involve the regulation of pro- and anti-apoptotic proteins.

In addition to apoptosis, TCDD can perturb cell cycle regulation. Studies in mouse epithelial cell lines have shown that TCDD can inhibit cell proliferation at confluency, suggesting an increased sensitivity to density-dependent inhibition of replication. nih.gov This effect was reversible and accompanied by morphological changes in the cells. nih.gov These findings indicate that AhR activation by compounds like TCDD can lead to a disruption of the normal cell cycle checkpoints. Given that 2,3,7-Trichlorodibenzofuran is an AhR agonist, it is likely to share these properties, potentially impacting tissue homeostasis and development.

Table 2: Effects of Dioxin-like Compounds on Apoptosis and Cell Cycle

| Cellular Process | Key Findings for TCDD | Potential Implication for 2,3,7-Trichlorodibenzofuran |

| Apoptosis | Induction of apoptosis in thymocytes and hepatocytes. nih.govnih.gov | May trigger programmed cell death in susceptible cell types. |

| Cell Proliferation | Inhibition of proliferation in confluent epithelial cell cultures. nih.gov | Potential to alter normal cell growth and division. |

| Cell Cycle Regulation | Increased sensitivity to density-dependent inhibition of replication. nih.gov | May disrupt cell cycle checkpoints and cellular homeostasis. |

Alterations in Lipid Metabolism and Transport

The liver is a primary target organ for dioxin toxicity, and significant alterations in lipid metabolism are a hallmark of exposure. Studies in rats treated with TCDD have revealed dose-dependent changes in hepatic lipid profiles. nih.gov At sublethal doses, a temporary increase in triglycerides and free fatty acids was observed, while lethal doses led to a significant accumulation of cholesterol esters. nih.gov These changes suggest a profound disruption of lipid synthesis, storage, and transport.

Furthermore, TCDD has been shown to alter the composition of serum lipoproteins and the fatty acid profiles of various lipid classes in both the liver and serum. nih.gov The underlying mechanisms are thought to involve the AhR-mediated dysregulation of genes involved in lipid homeostasis. While direct data on 2,3,7-Trichlorodibenzofuran is not available, its structural similarity to TCDD and its activity as an AhR agonist suggest that it could induce similar disturbances in lipid metabolism in in vitro systems, such as cultured hepatocytes.

Ecological Impacts and Biological Effects in Model Organisms

The ecological impacts of 2,3,7-Trichlorodibenzofuran and related compounds are of significant concern due to their persistence, bioaccumulation, and toxicity. While specific studies on 2,3,7-Trichlorodibenzofuran in wildlife are scarce, a substantial body of research on TCDD and TCDF in various model organisms provides insight into the potential adverse effects on ecosystems.

Developmental and Reproductive Alterations in Aquatic Species

Early life stages of fish are particularly sensitive to the toxic effects of dioxin-like compounds. ufl.edu Exposure to TCDD and TCDF has been shown to cause a range of developmental abnormalities and reproductive impairments in fish. nm.govnih.gov In rainbow trout, chronic exposure to TCDF resulted in reduced survival and growth. nm.gov

Table 3: Developmental and Reproductive Effects of Dioxin-like Compounds in Aquatic Species

| Endpoint | Key Findings for TCDD/TCDF | Potential Implication for 2,3,7-Trichlorodibenzofuran |

| Larval Survival | Increased mortality in early life stages. nm.gov | May reduce the survival of larval fish. |

| Growth | Reduced growth rates in exposed fish. nm.gov | Potential to impair the development and growth of fish. |

| Developmental Abnormalities | Edema, craniofacial malformations. ufl.edu | May cause morphological abnormalities in developing fish. |

| Reproductive Success | Impaired reproductive performance in adult fish. researchgate.net | Potential to negatively impact fish population dynamics. |

Immunomodulation and Endocrine Disruption in Wildlife

The immune and endocrine systems of wildlife are also sensitive targets for dioxin-like compounds. svdcdn.com Exposure to TCDF has been shown to suppress immune function in guinea pigs, similar to the effects observed with TCDD. nih.gov This immunotoxicity can increase the susceptibility of wildlife to infectious diseases.

Table 4: Immunomodulatory and Endocrine Disrupting Effects of Dioxin-like Compounds in Wildlife

| System Affected | Key Findings for TCDD/TCDF | Potential Implication for 2,3,7-Trichlorodibenzofuran |

| Immune System | Suppression of cell-mediated and humoral immunity. nih.gov | May compromise the immune response and increase disease susceptibility. |

| Endocrine System | Disruption of steroid hormone signaling and receptor levels. nih.gov | Potential to interfere with normal endocrine function. |

| Reproduction | Adverse effects on reproductive health and development. researchgate.net | May contribute to reproductive impairments in wildlife populations. |

Neurological and Behavioral Changes in Experimental Organisms

The majority of toxicological research on chlorinated dibenzofurans has concentrated on the most potent isomer, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and other dioxin-like compounds. Consequently, there is a lack of specific data detailing potential alterations in motor function, learning and memory, or other behavioral endpoints that could be induced by 2,3,7-trichlorodibenzofuran exposure in various experimental models, such as rodents, fish, or invertebrates.

Further research is required to elucidate the potential for 2,3,7-trichlorodibenzofuran to elicit neurological and behavioral changes, to understand its mechanism of action within the nervous system, and to determine its relative potency compared to other polychlorinated dibenzofurans. Without such dedicated studies, the neurobehavioral risk profile of this specific compound remains uncharacterized.

Effects on Microbial Communities and Biogeochemical Cycling

The influence of 2,3,7-trichlorodibenzofuran on microbial communities is primarily understood through studies on its biodegradation by specific microorganisms. These studies indicate that certain bacterial strains have the metabolic capability to degrade this compound, suggesting a direct interaction that can alter microbial community structure and function.

Research has demonstrated that various soil and sediment bacteria can utilize chlorinated dibenzofurans as a substrate, initiating the breakdown of these persistent organic pollutants. For instance, studies on bacteria with angular dioxygenase enzymes have shown the potential for the degradation of trichlorinated dibenzofurans. The degradation pathways often involve the cleavage of the ether bridge and the aromatic rings, leading to the formation of chlorinated salicylic (B10762653) acids and other intermediates.

The ability of microorganisms to degrade 2,3,7-trichlorodibenzofuran is a critical component of its fate in the environment and has implications for biogeochemical cycling, particularly the carbon cycle. By breaking down the complex chlorinated hydrocarbon structure, these microbes remineralize the carbon, making it available to the wider ecosystem. However, the presence of such compounds can also exert selective pressure on microbial communities, potentially favoring the growth of strains capable of their degradation while inhibiting others.

While the biodegradation of 2,3,7-trichlorodibenzofuran by specific microbial consortia has been a subject of research, there is a notable lack of studies on its broader impacts on biogeochemical cycles, such as the nitrogen, phosphorus, and sulfur cycles. The extent to which 2,3,7-trichlorodibenzofuran may inhibit or otherwise alter the activity of key microbial groups involved in these nutrient cycles, such as nitrifying or denitrifying bacteria, remains largely unexplored.

Interactive Table: Bacterial Strains Involved in the Degradation of Trichlorodibenzofurans

| Bacterial Strain | Enzyme System | Degradation Pathway | Resulting Metabolites |

| Terrabacter sp. strain DBF63 | Angular Dioxygenase | Co-oxidation | Chlorinated salicylic acids |

| Pseudomonas sp. strain CA10 | Angular Dioxygenase | Co-oxidation | Chlorinated salicylic acids |

| Sphingomonas sp. strain RW1 | Dioxygenase | Mineralization | Salicylate and catechol |

Environmental Risk Assessment Frameworks and Methodological Advancements for 2,3,7 Trichlorodibenzofuran

Remediation and Mitigation Strategies for 2,3,7-Trichlorodibenzofuran

The remediation of sites contaminated with 2,3,7-Trichlorodibenzofuran, a persistent and toxic compound, necessitates a range of strategies to mitigate environmental risks. These approaches are broadly categorized into ex situ and in situ technologies, each with specific methodologies and applications. The selection of a particular strategy depends on site-specific conditions, including the nature and extent of contamination, soil and sediment characteristics, and hydrogeology.

Ex Situ Treatment Technologies (e.g., Thermal, Chemical)

Ex situ treatments involve the excavation of contaminated soil or sediment, followed by treatment at the surface or off-site. These methods offer a high degree of control over the treatment process.

Thermal Treatment: Thermal technologies are among the most established methods for destroying chlorinated organic compounds like 2,3,7-Trichlorodibenzofuran. tuiasi.ro

Incineration: This process uses high temperatures (often exceeding 850°C) to destroy organic contaminants. tuiasi.ro It is a widely available technology capable of treating a broad range of organic wastes. However, it is energy-intensive, and the off-gases produced require rigorous treatment to prevent the release of harmful byproducts. tuiasi.ro

Thermal Desorption: This technology heats the excavated soil to volatilize contaminants. The volatilized contaminants are then collected and treated in a separate unit, often an afterburner or a vapor-phase carbon adsorption system. A laboratory-scale experiment using a "zone combustion process" with coke particles successfully removed over 98.9% of Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from soil. researchgate.net

Subcritical Water Extraction (SCWE): This method uses water at high temperatures (below the critical point of 374°C) and pressure to extract organic pollutants from soil. Research has shown that SCWE can be highly effective, with one study achieving 99.4% removal of PCDDs from soil at 350°C after four hours of extraction. researchgate.net

Chemical Treatment: Chemical dehalogenation processes aim to remove chlorine atoms from the dibenzofuran (B1670420) structure, rendering it less toxic.

Base-Catalyzed Decomposition (BCD): This process involves mixing the contaminated soil with a reagent, such as sodium bicarbonate, and heating it in a reactor to chemically strip chlorine atoms from the organic molecules.

Glycolate Dehalogenation: This method uses an alkaline polyethylene (B3416737) glycol (APEG) reagent to dehalogenate chlorinated compounds. It is one of the few non-incineration technologies that has been successfully field-tested for treating polychlorinated biphenyls (PCBs), which are structurally similar to PCDFs. tuiasi.ro

| Technology | Principle | Reported Efficiency for PCDD/Fs | Key Considerations |

|---|---|---|---|

| Incineration | High-temperature oxidation to destroy contaminants. | High, capable of achieving >99.99% destruction and removal efficiency (DRE). frtr.gov | Energy-intensive; requires robust off-gas treatment. tuiasi.ro |

| Thermal Desorption | Heating to volatilize contaminants for subsequent treatment. | >98.9% removal demonstrated in lab-scale experiments. researchgate.net | Effective for separating organics from soil; requires secondary treatment for vapors. |

| Subcritical Water Extraction | Using hot, pressurized water to extract contaminants. | Up to 99.4% removal of PCDDs from soil at 350°C. researchgate.net | Avoids combustion byproducts; effectiveness is temperature-dependent. |

| Chemical Dehalogenation (APEG) | Chemical reaction to remove chlorine atoms. | Successfully field-tested for similar compounds like PCBs. tuiasi.ro | Not generally cost-effective for large volumes of waste. tuiasi.ro |

In Situ Remediation Approaches (e.g., Bioremediation, Capping)

In situ remediation technologies treat contaminants in place, avoiding the costs and risks associated with excavation.

Bioremediation: Bioremediation utilizes microorganisms to degrade hazardous substances into less toxic or non-toxic compounds. neptjournal.com For chlorinated compounds like 2,3,7-Trichlorodibenzofuran, both anaerobic and aerobic pathways are being explored.

Anaerobic Reductive Dechlorination: In the absence of oxygen, certain microorganisms can use chlorinated compounds as electron acceptors, a process known as dehalorespiration. neptjournal.com This process removes chlorine atoms from the dibenzofuran molecule, which is a critical first step in detoxification as highly chlorinated congeners are difficult to degrade aerobically. neptjournal.comcore.ac.uk

Aerobic Degradation: Some bacteria can degrade dibenzofurans through the action of dioxygenase enzymes. nih.gov For example, the bacterium Terrabacter sp. strain DBF63 has been shown to degrade certain chlorinated dibenzofurans. nih.gov Research has also explored stimulating native microbial populations by adding oxygen and nutrients to enhance degradation. researchgate.net